molecular formula C14H22BN3O6 B580605 2-(5-Borono-2-pyrimidinyl)imidodicarbonic acid 1,3-bis(tert-butyl) ester CAS No. 1360950-40-8

2-(5-Borono-2-pyrimidinyl)imidodicarbonic acid 1,3-bis(tert-butyl) ester

Cat. No. B580605
M. Wt: 339.155
InChI Key: YFKDVHNYIKJGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(5-Borono-2-pyrimidinyl)imidodicarbonic acid 1,3-bis(tert-butyl) ester” is a chemical compound with the CAS Number: 1360950-40-8. Its molecular weight is 339.16 and its IUPAC name is 2-[bis(tert-butoxycarbonyl)amino]-5-pyrimidinylboronic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H22BN3O6/c1-13(2,3)23-11(19)18(12(20)24-14(4,5)6)10-16-7-9(8-17-10)15(21)22/h7-8,21-22H,1-6H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a sealed container in a dry environment, preferably in a freezer under -20°C .

Scientific Research Applications

Prodrug Applications

  • Prodrug Development : The study by Saari et al. (1984) discusses the development of ester prodrugs for latentiation of methyldopa, a medication used for high blood pressure. The specific esters discussed in the study showed that they could effectively be converted into the active drug in the body, indicating the potential of ester compounds in prodrug development (Saari et al., 1984).

Neurobehavioral Studies

  • Neurobehavioral Effects : Schulze and Dougherty (1988) investigated the neurobehavioral toxicity and tolerance of an ester, 2,4-Dichlorophenoxyacetic acid-n-butyl ester (2,4-D ester), in rats. The study provides insights into the behavioral effects of ester compounds and how they might be used to study neurobehavioral phenomena (Schulze & Dougherty, 1988).

Bioavailability and Drug Formulation

  • Bioavailability and Drug Formulation : Dittert et al. (1968) studied the synthesis, solubility characteristics, and in vitro enzymatic hydrolysis rates of carbonate ester prodrugs of salicylic acid, providing insights into how esterification can be used to modify drug properties like solubility and bioavailability (Dittert et al., 1968).

Toxicological Studies

  • Toxicological Studies : Research by Foster et al. (1981) on butyl phthalates highlighted the importance of chemical structure in toxicological outcomes, such as testicular atrophy, and the interplay between chemical structure and biological activity (Foster et al., 1981).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

[2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrimidin-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BN3O6/c1-13(2,3)23-11(19)18(12(20)24-14(4,5)6)10-16-7-9(8-17-10)15(21)22/h7-8,21-22H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKDVHNYIKJGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735182
Record name {2-[Bis(tert-butoxycarbonyl)amino]pyrimidin-5-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Borono-2-pyrimidinyl)imidodicarbonic acid 1,3-bis(tert-butyl) ester

CAS RN

1360950-40-8
Record name {2-[Bis(tert-butoxycarbonyl)amino]pyrimidin-5-yl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.